3-Phenyl-1-indanone
Overview
Description
3-Phenyl-1-indanone is a chemical compound that belongs to the indanone family, characterized by a fused cyclopentane and benzene ring structure with a ketone functional group. The compound is of interest due to its potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of 3-Phenyl-1-indanone and its derivatives can be achieved through different methods. One approach involves the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, which undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, a closely related compound . Another method includes the annulation of 1,3-dienes with ortho-carbonylated phenylboronic acids in the presence of a hydroxoiridium catalyst, which yields indanol derivatives that can be further modified to indanones . Additionally, the synthesis of various 3-phenylindenone derivatives has been described using indanone precursors and propanedione precursors, demonstrating the versatility of synthetic routes available for these compounds .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1-indanone derivatives has been characterized using crystallography and computational methods. For instance, the molecular structure of 3-ethylindan-1-one, a related compound, consists of an approximately planar indanone core with substituents protruding from this plane . Computational analysis, such as density functional theory (DFT), has been used to optimize the structure of 3-(2-hydroxyphenyl)-1-phenyl propanone, providing insights into molecular geometry, bond lengths, bond angles, and atomic charges .
Chemical Reactions Analysis
3-Phenyl-1-indanone and its derivatives participate in various chemical reactions. Phenylmercury derivatives of substituted 1-indanones have been synthesized, showcasing the reactivity of the indanone moiety towards organometallic reagents . The photochemistry of some 3-phenylindenones has been explored, revealing that certain derivatives can dimerize upon exposure to light .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-1-indanone derivatives are influenced by their molecular structure. For example, the presence of electron-donating groups on the phenyl ring can affect the π-delocalization of the conjugate system, as seen in the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, which exhibits multiple chromisms and solid-state emission properties . The solvatochromic effect, aggregation-induced emission, and self-assembly into microstructures with optical waveguide effects are also notable properties of these compounds . Additionally, the synthesis of 1-[3-(trifluoromethyl)phenyl]-2-propanone from a Grignard reaction followed by oxidation demonstrates the influence of substituents on the reactivity and yield of indanone derivatives .
Scientific Research Applications
Synthesis and Thermostability :3-Phenyl-1-indanone has been explored in the context of synthesis from 3-phenyl-propanoic acid with a high yield and its thermostability characteristics. Differential scanning calorimetry and thermogravimetry have been used to investigate its thermostability, revealing significant decomposition at specific temperatures under nitrogen atmosphere (Lin Han-sen, 2009).
Chemical Reactions and Activation :The compound is active in certain chemical reactions when subjected to superacidic conditions or HUSY-zeolite activation, demonstrating its reactivity in different chemical environments. These reactions produce other derivatives of 1-indanone, showcasing the compound’s versatility in synthetic chemistry (K. Y. Koltunov, 2007).
NMR Spectroscopy :3-Phenyl-1-indanone has been studied using Carbon-13 NMR spectroscopy, aiding in the spectral assignments of various substituted indanones and related compounds. This research contributes to a better understanding of its molecular structure and properties (A. Patra, S. Misra, 1991).
Organic Synthesis and Oxidation :The compound has been a subject of study in organic synthesis, particularly in the context of acid-catalyzed ring closure and susceptibility to auto-oxidation. This research provides insight into the stability and reactivity of 3-Phenyl-1-indanone under different chemical conditions (D. W. Brown, C. Denman, H. O'donnell, 1971).
Quantum Chemical Study :The compound has been analyzed in a quantum chemical context, exploring its spectroscopic and structural properties. Density Functional Theory (DFT) studies have been conducted to understand its molecular characteristics and reactivity, contributing to the development of novel compounds with potential therapeutic applications (R. Shinde, V. A. Adole, B. Jagdale, T. B. Pawar, B. S. Desale, 2020).
Asymmetric Synthesis in Drug Development :The compound plays a role in the asymmetric synthesis of other chemicals, such as in the production of chiral intermediates for antidepressant drugs. This highlights its utility in the pharmaceutical industry for developing active pharmaceutical ingredients (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, Hyung-Kwoun Kim, 2010).
Photophysics and Phosphorescence :Studies on the phosphorescence line narrowing of 3-Phenyl-1-indanone derivatives have contributed to the understanding of its photophysical properties, particularly in rigid environments. Such insights are valuable for applications in material science and photophysical research (G. Suter, U. Wild, A. Holzwarth, 1986).
Organometallic Chemistry :The formation of indanone from an iridanaphthalene complex has been reported, serving as an example of the compound's applications in organometallic chemistry. This research contributes to the understanding of complex chemical transformations involving 3-Phenyl-1-indanone (M. Talavera, S. Bolaño, J. Bravo, J. Castro, S. García-Fontán, J. Hermida-Ramón, 2013).
Future Directions
properties
IUPAC Name |
3-phenyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOTMYWHGODQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314027 | |
Record name | (±)-3-Phenyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-indanone | |
CAS RN |
16618-72-7 | |
Record name | (±)-3-Phenyl-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16618-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Indanone, 3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016618727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-1-indanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-3-Phenyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenyl-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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